molecular formula C23H36N2O B11377316 (4-Tert-butylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

(4-Tert-butylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B11377316
M. Wt: 356.5 g/mol
InChI Key: KJBNPDHVQMIBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-TERT-BUTYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butylbenzoyl group and a piperidine ring, which are connected through an ethyl chain. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-TERT-BUTYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride under reflux conditions.

    Formation of the intermediate: The 4-tert-butylbenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the intermediate compound.

    Final coupling reaction: The intermediate is then coupled with 2-(piperidin-1-yl)ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-TERT-BUTYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-TERT-BUTYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-TERT-BUTYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-butylbenzoyl)piperidine: Lacks the ethyl chain connecting the piperidine rings.

    2-(piperidin-1-yl)ethylamine: Lacks the tert-butylbenzoyl group.

Uniqueness

1-(4-TERT-BUTYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is unique due to the presence of both the tert-butylbenzoyl group and the piperidine rings connected through an ethyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C23H36N2O

Molecular Weight

356.5 g/mol

IUPAC Name

(4-tert-butylphenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C23H36N2O/c1-23(2,3)20-12-10-19(11-13-20)22(26)25-17-8-5-9-21(25)14-18-24-15-6-4-7-16-24/h10-13,21H,4-9,14-18H2,1-3H3

InChI Key

KJBNPDHVQMIBAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.